Tert-butyl 5-((4-methylpiperazin-1-yl)methyl)isoindoline-2-carboxylate
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Overview
Description
Tert-butyl 5-((4-methylpiperazin-1-yl)methyl)isoindoline-2-carboxylate is a chemical compound with the molecular formula C19H29N3O2 and a molecular weight of 331.45 g/mol . This compound is characterized by its isoindoline core structure, which is substituted with a tert-butyl ester group and a 4-methylpiperazin-1-ylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-((4-methylpiperazin-1-yl)methyl)isoindoline-2-carboxylate typically involves the reaction of 1-methylpiperazine with N-BOC-5-formylisoindoline . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with tert-butyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-((4-methylpiperazin-1-yl)methyl)isoindoline-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 5-((4-methylpiperazin-1-yl)methyl)isoindoline-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 5-((4-methylpiperazin-1-yl)methyl)isoindoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
- N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
Uniqueness
Tert-butyl 5-((4-methylpiperazin-1-yl)methyl)isoindoline-2-carboxylate is unique due to its isoindoline core structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of biological interactions .
Properties
Molecular Formula |
C19H29N3O2 |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
tert-butyl 5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22-13-16-6-5-15(11-17(16)14-22)12-21-9-7-20(4)8-10-21/h5-6,11H,7-10,12-14H2,1-4H3 |
InChI Key |
GYODJZGEOSOULI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CN3CCN(CC3)C |
Origin of Product |
United States |
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